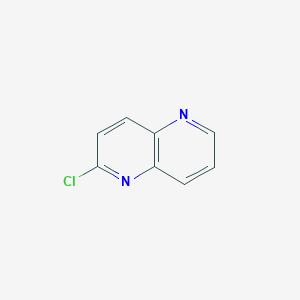
Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C14H16O4 . The InChI Code is 1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.27 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Photoreaction Studies
Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has been involved in studies exploring photoreactions. For example, Hasegawa (1997) investigated the photoreaction of ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with various compounds, leading to products like ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate (Hasegawa, 1997).
Synthesis of Derivatives
Sinyakov et al. (2017) synthesized derivatives of tetrahydronaphthalen-2-yl compounds, demonstrating their potential for further chemical transformations and applications (Sinyakov et al., 2017).
Anti-HIV Activity
Therkelsen et al. (2007) explored the synthesis of derivatives with tetrahydronaphthalene structures, evaluating their activity against HIV. This study highlights the potential pharmacological applications of these compounds (Therkelsen et al., 2007).
Antitumor Activity
The compound has also been studied for its antitumor properties. Liu et al. (2018) synthesized a derivative and evaluated its ability to inhibit cancer cell proliferation, indicating potential therapeutic applications (Liu et al., 2018).
Anti-inflammatory Agents
Hamdy and Gamal-Eldeen (2009) investigated derivatives of tetrahydronaphthalen-2-yl compounds for their anti-inflammatory properties, demonstrating the potential for these compounds in treating inflammation-related disorders (Hamdy & Gamal-Eldeen, 2009).
Marine Fungus Derivatives
Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., which include derivatives of tetrahydronaphthalen-2-yl compounds, suggesting their potential role in natural product chemistry and drug discovery (Wu et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-17-14(16)9-18-13-8-4-5-10-11(13)6-3-7-12(10)15/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCAZEDDZVMHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


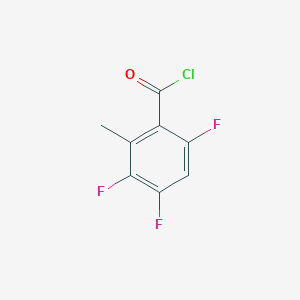


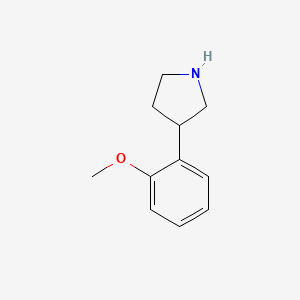
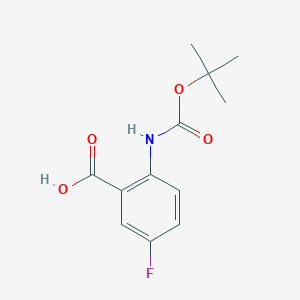
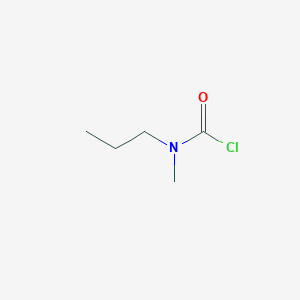
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
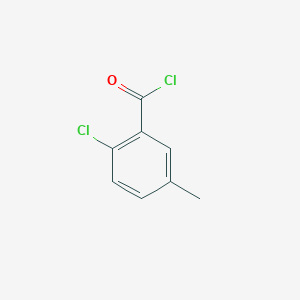
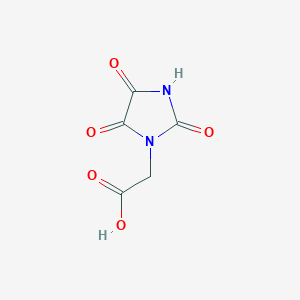
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)

